molecular formula C51H38N2 B1524322 N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine CAS No. 1033035-83-4

N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine

Cat. No. B1524322
CAS RN: 1033035-83-4
M. Wt: 678.9 g/mol
InChI Key: QZTQQBIGSZWRGI-UHFFFAOYSA-N
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Description

“N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine” is a derivative of spirobifluorene . Spirobifluorene derivatives are often used as hole transport materials in organic electronics .

Scientific Research Applications

Future Directions

Spirobifluorene derivatives, like the one you’re asking about, are often used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . These areas continue to be the subject of active research, and we can expect further developments and applications in the future.

Mechanism of Action

Target of Action

N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine, also known as Spiro-TPD, is primarily used as a hole transport material (HTM) in organic-inorganic perovskite solar cells . The primary targets of Spiro-TPD are the charge carriers within these solar cells. It plays a crucial role in facilitating the movement of positive charges (holes) from the active layer to the electrode .

Mode of Action

Spiro-TPD interacts with its targets (the charge carriers) by providing a pathway for the movement of holes. It is designed to have a high hole mobility, which depends on the types of dopants and doping concentration . This high hole mobility allows for efficient charge extraction, leading to improved performance of the solar cells .

Biochemical Pathways

Spiro-TPD affects the charge transport pathway by providing a medium for hole transport from the active layer to the electrode .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system, in the context of Spiro-TPD, it may refer to the properties that affect its distribution and performance within a solar cell. These properties include its purity, stability, and hole mobility . The impact on bioavailability, in this context, could refer to the availability of Spiro-TPD to transport holes within the cell.

Result of Action

The result of Spiro-TPD’s action is the efficient transport of holes, leading to improved power conversion efficiency of the solar cell . It also contributes to the long-term stability of the solar cells .

Action Environment

The action of Spiro-TPD can be influenced by various environmental factors such as temperature, humidity, and light exposure . For instance, the hole mobility of Spiro-TPD can be affected by these factors, which in turn can influence the efficiency and stability of the solar cell . Furthermore, the stability of Spiro-TPD can be compromised by exposure to air, necessitating measures to protect or modify the Spiro-TPD molecules .

properties

IUPAC Name

2-N',7-N'-bis(3-methylphenyl)-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H38N2/c1-35-15-13-21-39(31-35)52(37-17-5-3-6-18-37)41-27-29-45-46-30-28-42(53(38-19-7-4-8-20-38)40-22-14-16-36(2)32-40)34-50(46)51(49(45)33-41)47-25-11-9-23-43(47)44-24-10-12-26-48(44)51/h3-34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTQQBIGSZWRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679936
Record name N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033035-83-4
Record name N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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